molecular formula C26H29N3O4S B12776083 Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-, 1-benzenesulfonate CAS No. 75872-89-8

Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-, 1-benzenesulfonate

Cat. No.: B12776083
CAS No.: 75872-89-8
M. Wt: 479.6 g/mol
InChI Key: JJMDOLVIOGGCJZ-UHFFFAOYSA-N
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Description

2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate is a chemical compound known for its excellent ultraviolet (UV) light absorption properties. It is commonly used as a UV stabilizer in various industrial applications, including plastics, coatings, and personal care products. This compound helps protect materials from the harmful effects of UV radiation, thereby extending their lifespan and maintaining their appearance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate typically involves the reaction of 2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) phenol with a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonate product. Common sulfonating agents include sulfur trioxide, chlorosulfonic acid, and oleum. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate is carried out in large-scale reactors. The process involves the continuous addition of the sulfonating agent to a solution of 2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) phenol, followed by purification steps to isolate the final product. The purification process may include filtration, crystallization, and drying to obtain a high-purity compound suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

    Substitution: The benzotriazole and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used under controlled conditions.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles. These reactions can be conducted in various solvents, including water, alcohols, and organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized benzotriazole compounds.

Scientific Research Applications

2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a UV stabilizer in polymer chemistry to enhance the durability of plastics and coatings.

    Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.

    Medicine: Explored for its potential use in photoprotection formulations in dermatology.

    Industry: Widely used in the production of UV-resistant materials, including automotive parts, packaging, and textiles.

Mechanism of Action

The primary mechanism of action of 2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate involves the absorption of UV radiation. The benzotriazole moiety absorbs UV light and undergoes a reversible photochemical reaction, dissipating the absorbed energy as heat. This prevents the UV radiation from reaching and damaging the underlying material. The compound’s effectiveness is due to its strong UV absorption properties and its ability to remain stable under prolonged UV exposure.

Comparison with Similar Compounds

2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate can be compared with other UV stabilizers, such as:

    2-(2H-Benzotriazol-2-yl)-4-methylphenol: Similar UV absorption properties but with different solubility and stability characteristics.

    2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Offers enhanced stability in certain applications but may have different compatibility with various materials.

    2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)phenol: Another UV stabilizer with distinct physical and chemical properties, suitable for specific industrial applications.

The uniqueness of 2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate lies in its balance of UV absorption efficiency, stability, and compatibility with a wide range of materials, making it a versatile choice for various applications.

Properties

CAS No.

75872-89-8

Molecular Formula

C26H29N3O4S

Molecular Weight

479.6 g/mol

IUPAC Name

[2-(benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenyl] phenyl sulfate

InChI

InChI=1S/C26H29N3O4S/c1-25(2,3)18-26(4,5)19-15-16-24(33-34(30,31)32-20-11-7-6-8-12-20)23(17-19)29-27-21-13-9-10-14-22(21)28-29/h6-17H,18H2,1-5H3

InChI Key

JJMDOLVIOGGCJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OS(=O)(=O)OC2=CC=CC=C2)N3N=C4C=CC=CC4=N3

Origin of Product

United States

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